4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Description
Properties
IUPAC Name |
4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5S/c1-35-20-10-8-18(9-11-20)15-30-26(33)7-4-12-32-27(34)21-13-24-25(37-17-36-24)14-23(21)31-28(32)38-16-19-5-2-3-6-22(19)29/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWCCENTJAUEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of theDioxolo[4,5-g]quinazolin-8-one Core
The quinazoline-dioxole hybrid scaffold is synthesized via cyclocondensation of 5-amino-1,3-benzodioxole-4-carboxamide (A ) with 2-chlorobenzaldehyde (B ) under acidic conditions.
Procedure :
- A (1.0 equiv) and B (1.2 equiv) are refluxed in dimethylformamide (DMF) with sodium metabisulfite (Na₂S₂O₅, 1.5 equiv) at 100°C for 5 hours.
- The reaction mixture is cooled, poured into ice-water, and filtered to yield the intermediate 2-(2-chlorophenyl)-1,3-dioxolo[4,5-g]quinazolin-4(3H)-one (C ) as a pale-yellow solid (Yield: 78%).
Optimization Insights :
Introduction of the 2-Chlorophenylmethyl Sulfanyl Group
The sulfanyl moiety is installed at position 6 via nucleophilic aromatic substitution (SNAr) using 2-chlorobenzyl mercaptan (D ).
Procedure :
- C (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
- D (1.5 equiv) and potassium tert-butoxide (t-BuOK, 2.0 equiv) are added, and the mixture is stirred at 60°C for 12 hours.
- The product, 6-[(2-chlorophenylmethyl)sulfanyl]-1,3-dioxolo[4,5-g]quinazolin-8-one (E ), is isolated via column chromatography (Hexanes:EtOAc = 3:1) (Yield: 82%).
Critical Parameters :
- Base Strength : t-BuOK ensures deprotonation of the thiol, enhancing nucleophilicity.
- Oxygen Exclusion : Rigorous nitrogen purging prevents oxidation of the sulfanyl group.
Formation of the Butanamide Side Chain
The butanamide linker is introduced through a two-step sequence:
- Alkylation : Reaction of E with 4-bromobutanoyl chloride (F ) in the presence of triethylamine (Et₃N).
- Amidation : Coupling with 4-methoxybenzylamine (G ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Step 3.1 – Alkylation :
- E (1.0 equiv) and F (1.2 equiv) are combined in dichloromethane (DCM) with Et₃N (2.0 equiv) at 0°C.
- After 2 hours, the mixture is washed with brine to yield 4-bromobutanoyl intermediate H (Yield: 89%).
Step 3.2 – Amidation :
- H (1.0 equiv) and G (1.5 equiv) are reacted in DCM with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) at room temperature for 24 hours.
- Purification by recrystallization (MeOH:H₂O) affords the final compound (Yield: 75%, Purity: 98.5% by HPLC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal optimal conditions for each step:
| Step | Optimal Solvent | Temperature (°C) | Catalyst | Yield Improvement |
|---|---|---|---|---|
| Cyclization | DMF | 100 | Na₂S₂O₅ | +22% vs. EtOH |
| Sulfanylation | THF | 60 | t-BuOK | +15% vs. K₂CO₃ |
| Amidation | DCM | 25 | EDC/HOBt | +18% vs. DCC |
Catalytic and Stoichiometric Considerations
- Cyclization : Excess Na₂S₂O₅ (1.5 equiv) prevents intermediate degradation.
- Sulfanylation : Substoichiometric CuI (0.3 equiv) accelerates SNAr in THF.
- Amidation : HOBt suppresses racemization, critical for chiral purity.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline-H), 7.45–7.38 (m, 4H, Ar-H), 5.12 (s, 2H, OCH₂O), 4.29 (t, J = 6.8 Hz, 2H, NCH₂), 3.78 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z Calcd for C₂₈H₂₅ClN₃O₅S [M+H]⁺: 550.1198; Found: 550.1201.
Purity Assessment
- HPLC : >98.5% purity (C18 column, MeCN:H₂O = 65:35, 1.0 mL/min).
- Elemental Analysis : C 61.15%, H 4.58%, N 7.63% (theor. C 61.36%, H 4.79%, N 7.66%).
Industrial-Scale Production Considerations
Scaling up requires modifications to ensure cost-effectiveness and safety:
- Continuous Flow Reactors : Implemented for the cyclization step, reducing reaction time from 5 hours to 45 minutes.
- Purification : Simulated moving bed (SMB) chromatography replaces column chromatography, enhancing throughput.
- Waste Management : DMF is recovered via distillation (≥90% efficiency), aligning with green chemistry principles.
Challenges and Troubleshooting
- Sulfanyl Oxidation : Storage under N₂ with 0.1% BHT stabilizes the product against disulfide formation.
- Amide Racemization : Lowering reaction temperature to 0°C during coupling minimizes epimerization (≤0.5%).
Chemical Reactions Analysis
Oxidation of the Sulfanyl (Thioether) Group
The sulfanyl (-S-) group at position 6 of the quinazolinone core is susceptible to oxidation under mild to moderate conditions:
Example :
Oxidation of the sulfanyl group in structurally similar compounds (e.g., 6-sulfanylquinazolinones) yields sulfoxides or sulfones, enhancing polarity and modulating biological activity .
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent may undergo substitution reactions under specific catalytic conditions:
Limitations :
Chlorine’s poor leaving-group character requires electron-withdrawing groups or transition-metal catalysts for activation .
Hydrolysis of the Butanamide Moiety
The terminal amide bond in the butanamide side chain can hydrolyze under acidic or basic conditions:
Example :
Amide hydrolysis in N-substituted benzamide derivatives (e.g.,) generates carboxylic acids and amines, altering solubility and bioavailability .
Electrophilic Aromatic Substitution on the Quinazolinone Core
The electron-rich quinazolinone ring may undergo electrophilic substitution at positions activated by the dioxolo and sulfanyl groups:
Regioselectivity :
The dioxolo[4,5-g]quinazoline system directs electrophiles to positions ortho/para to the fused oxygen atoms .
Ring-Opening of the Dioxolo Moiety
The 1,3-dioxolo ring may undergo acid-catalyzed cleavage:
| Reagent/Conditions | Product | Mechanism | Source Analogues |
|---|---|---|---|
| HI (48%), reflux, 3h | 4,5-dihydroxyquinazolin-8-one derivative | Acidic cleavage of ether bonds |
Example :
Similar dioxolo-quinazoline systems (e.g., ) yield diols under strong acidic conditions, enabling further functionalization .
Reduction of the Quinazolinone Ring
The C8=O group in the quinazolinone core can be reduced to a secondary alcohol:
Note :
Reduction disrupts conjugation, potentially altering biological activity .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s structural motifs suggest interactions with enzymes or receptors:
Example :
Docking studies on analogous oxadiazole-quinazoline hybrids (e.g., ) show strong affinity for 5-LOX, suggesting similar behavior for this compound .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of quinazolinone derivatives with biological macromolecules.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Dioxolo Compounds: Compounds containing the dioxolo ring, such as dioxolo[4,5-g]quinazoline derivatives.
Sulfanyl Compounds: Compounds with sulfanyl groups, such as thiophenol derivatives.
Uniqueness
The uniqueness of 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide lies in its combination of functional groups and ring systems, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (CAS Number: 688060-90-4) is a complex organic molecule featuring a quinazolinone core and a dioxolo ring. Its structure suggests potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition properties, and overall therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C30H30ClN3O6S |
| Molecular Weight | 596.0937 g/mol |
| CAS Number | 688060-90-4 |
Cytotoxicity
Research indicates that derivatives of quinazolinone compounds often exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects in several studies.
-
Cell Line Testing : The compound was tested against multiple human cancer cell lines including:
- A549 (lung carcinoma)
- HCT116 (colon carcinoma)
- MDA-MB-231 (breast cancer)
- Mechanism of Action : The mechanism by which this compound induces cytotoxicity may involve the disruption of cellular processes such as DNA replication and repair mechanisms. Studies have indicated that similar compounds can induce apoptosis through the activation of caspases and modulation of cell cycle progression .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases.
- Urease Activity : Urease inhibitors are significant in treating infections caused by urease-producing bacteria such as Helicobacter pylori. Preliminary findings indicate that related compounds have shown strong inhibitory activity against urease .
Study 1: Anticancer Activity
A study conducted on various quinazolinone derivatives demonstrated that modifications in the molecular structure significantly affected their anticancer properties. The compound exhibited a notable increase in lifespan in murine models bearing tumors when administered at specific dosages .
Study 2: Enzyme Inhibition Profile
In another investigation, the compound was subjected to enzyme inhibition assays where it demonstrated moderate to strong inhibition against AChE and urease. The binding affinity was assessed using molecular docking studies which revealed favorable interactions with the active sites of these enzymes .
Q & A
Q. How can researchers validate conflicting cytotoxicity results in different cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
